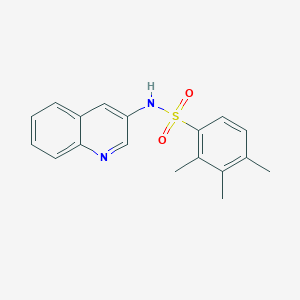

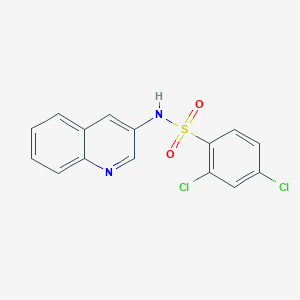

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide, also known as SN-38, is a potent topoisomerase I inhibitor that has shown promising results in various scientific research applications. This compound is synthesized from irinotecan, a prodrug that is used to treat several types of cancer. SN-38 has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mecanismo De Acción

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide exerts its anti-cancer activity by inhibiting the topoisomerase I enzyme, which is involved in DNA replication and transcription. Topoisomerase I is responsible for relieving the torsional strain that is generated during DNA replication and transcription. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide binds to the topoisomerase I-DNA complex and stabilizes it, preventing the enzyme from completing its catalytic cycle. This results in the accumulation of DNA strand breaks, which leads to cell death.

Biochemical and Physiological Effects

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has several biochemical and physiological effects on cancer cells. It induces DNA damage and cell death by inhibiting the topoisomerase I enzyme. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide also inhibits the activity of the ATP-binding cassette (ABC) transporter, which is responsible for drug efflux from cancer cells. This results in increased intracellular concentrations of 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide, which enhances its anti-cancer activity. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has several advantages and limitations for lab experiments. Its potent anti-cancer activity makes it an attractive candidate for studying the mechanisms of cancer cell death. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide is also a useful tool for studying the topoisomerase I enzyme and its role in DNA replication and transcription. However, 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has several limitations, including its poor solubility in water, which can limit its bioavailability and efficacy in vivo. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide is also highly toxic and can cause severe side effects, which can limit its use in lab experiments.

Direcciones Futuras

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has several potential future directions for scientific research. One area of interest is the development of novel formulations of 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide. This can help to optimize the use of 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide in cancer therapy and improve patient outcomes. Additionally, the combination of 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide with other anti-cancer agents is an area of active research, as it may enhance its anti-cancer activity and reduce its toxicity.

Métodos De Síntesis

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide is synthesized from irinotecan, a prodrug that is metabolized to 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide by carboxylesterase enzymes. Irinotecan is a semi-synthetic derivative of camptothecin, a natural product that was originally isolated from the bark of the Chinese tree Camptotheca acuminata. The synthesis of irinotecan involves several steps, including the protection of the hydroxyl groups, the introduction of the quinoline ring, and the deprotection of the hydroxyl groups. The conversion of irinotecan to 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide involves the removal of the carbamate group by carboxylesterase enzymes.

Aplicaciones Científicas De Investigación

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has been extensively studied for its anti-cancer activity. It has shown promising results in preclinical and clinical studies for the treatment of several types of cancer, including colorectal, lung, breast, and ovarian cancer. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide exerts its anti-cancer activity by inhibiting the topoisomerase I enzyme, which is involved in DNA replication and transcription. By inhibiting this enzyme, 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide induces DNA damage and cell death in cancer cells.

Propiedades

Nombre del producto |

2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide |

|---|---|

Fórmula molecular |

C15H10Cl2N2O2S |

Peso molecular |

353.2 g/mol |

Nombre IUPAC |

2,4-dichloro-N-quinolin-3-ylbenzenesulfonamide |

InChI |

InChI=1S/C15H10Cl2N2O2S/c16-11-5-6-15(13(17)8-11)22(20,21)19-12-7-10-3-1-2-4-14(10)18-9-12/h1-9,19H |

Clave InChI |

RBYBBGZNWRNJQD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225268.png)

![(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B225280.png)

![4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B225290.png)